4-(2-Chlorophenyl)piperidin-4-ol
Overview
Description
4-(2-Chlorophenyl)piperidin-4-ol is a chemical compound belonging to the piperidine class It features a piperidine ring substituted with a 2-chlorophenyl group and a hydroxyl group at the 4-position
Mechanism of Action
Target of Action
4-(2-Chlorophenyl)piperidin-4-ol is a derivative of piperidin-4-ol It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidin-4-ol derivatives have been evaluated for potential treatment of hiv . They are believed to interact with the CCR5 receptor, an essential co-receptor in the process of HIV-1 entry .
Biochemical Pathways
It’s known that piperidin-4-ol derivatives have been evaluated for their ccr5 antagonistic activities . CCR5 is a chemokine receptor, and its antagonists can potentially block HIV-1 infections .
Pharmacokinetics
It’s known that the compound has high gi absorption and is a p-gp substrate . It’s also an inhibitor of CYP2D6, an enzyme involved in drug metabolism .
Result of Action
It’s known that piperidin-4-ol derivatives have been evaluated for their ccr5 antagonistic activities . Blocking the CCR5 receptor can potentially treat HIV-1 infections .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature .
Biochemical Analysis
Biochemical Properties
4-(2-Chlorophenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry of HIV-1 into host cells . This compound acts as a CCR5 antagonist, inhibiting the binding of the virus to the receptor and preventing infection. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a CCR5 antagonist, this compound can inhibit the entry of HIV-1 into immune cells, thereby preventing viral replication and spread . Moreover, it has been observed to affect the expression of genes involved in immune response and inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the CCR5 receptor, blocking the interaction between the receptor and HIV-1 . The binding of this compound to CCR5 is facilitated by the presence of a basic nitrogen atom in its structure, which forms a strong salt-bridge interaction with the receptor . Additionally, this compound may inhibit or activate other enzymes involved in cellular signaling pathways, further influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and cellular metabolism. These temporal effects highlight the importance of monitoring the stability and activity of this compound in biochemical and pharmacological studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit the CCR5 receptor, preventing HIV-1 infection without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the need for careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites may have different biological activities and can influence the overall pharmacokinetic profile of this compound. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into target cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its physicochemical properties, including its lipophilicity and molecular weight.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules involved in cellular signaling pathways . Additionally, this compound may be targeted to specific subcellular compartments or organelles through post-translational modifications or targeting signals. These localization patterns can influence the overall efficacy and specificity of this compound in biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzaldehyde and piperidine.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 4-(2-Chlorophenyl)piperidin-4-one.
Reduction: 4-(2-Chlorophenyl)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of receptor-ligand interactions due to its structural similarity to biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Comparison with Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.
4-(2-Fluorophenyl)piperidin-4-ol: Similar structure with a fluorine atom instead of chlorine.
4-(2-Bromophenyl)piperidin-4-ol: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 4-(2-Chlorophenyl)piperidin-4-ol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific placement of the chlorine atom can affect the compound’s binding affinity to receptors and its overall pharmacological profile.
Properties
IUPAC Name |
4-(2-chlorophenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSRDSVZHJXCLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991975 | |
Record name | 4-(2-Chlorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71501-46-7 | |
Record name | 4-(2-Chlorophenyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71501-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chlorophenyl)piperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Chlorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chlorophenyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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